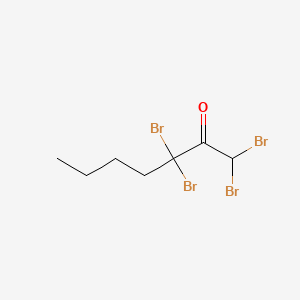
1,1,3,3-Tetrabromoheptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetrabromoheptan-2-one is a natural product found in Bonnemaisonia hamifera with data available.
Wissenschaftliche Forschungsanwendungen
Interactions in Supramolecular Chemistry
1,1,3,3-Tetrabromoheptan-2-one contributes to the understanding of molecular interactions in supramolecular chemistry. A study by Fontana et al. (2002) explored the intermolecular aggregates formed by related compounds, emphasizing the significance of perfluorocarbon-hydrocarbon interactions and highlighting potential applications in designing molecular assemblies with specific properties Fontana, F., Forni, A., Metrangolo, P., Panzeri, W., Pilati, T., & Resnati, G. (2002). Supramolecular Chemistry, 14, 47-55.
Host-Guest Chemistry
In host-guest chemistry, this compound analogs are instrumental in studying molecular inclusion phenomena. Caira et al. (2000) demonstrated how a structurally similar compound forms stable inclusion compounds with various guests, providing insights into selectivity and stability in host-guest systems Caira, M., Nassimbeni, L., Toda, F., & Vujovic, D. (2000). Journal of the American Chemical Society, 122, 9367-9372.
Material Science and Vapor Deposition
In material science, derivatives of this compound are used in metalorganic chemical vapor deposition (MOCVD), a technique crucial for producing high-quality thin films. Gardiner et al. (1991) explored the synthesis and characterization of such compounds, highlighting their role in developing advanced materials Gardiner, R., Brown, D. W., Kirlin, P., & Rheingold, A. (1991). Chemistry of Materials, 3, 1053-1059.
Crystallography and Electron Transfer Studies
The compound's derivatives are also significant in crystallography and electron transfer studies. Bortoluzzi et al. (2015) investigated a related compound, 1,1,3,3-tetraethylurea, and provided crystallographic characterization, contributing to the understanding of electron transfer processes Bortoluzzi, M., Marchetti, F., Pampaloni, G., & Zacchini, S. (2015). Chemical communications, 51 7, 1323-5.
Magnetic Property Studies in Coordination Polymers
This compound-related compounds also aid in understanding magnetic properties in coordination polymers. Chen et al. (2016) synthesized isomorphic complexes to study diverse magnetic behaviors, providing insights into magnetic coupling and single-chain magnets Chen, M., Zhao, H., Sañudo, E. C., Liu, C.-s., & Du, M. (2016). Inorganic chemistry, 55 8, 3715-7.
Formation and Thionation in Organic Chemistry
In organic chemistry, this compound analogs are pivotal in the formation and thionation studies of complex organic molecules. Ishii et al. (2000) investigated the formation mechanism and structure of related tetrathianes, contributing to the broader understanding of organic synthesis and molecular conformations Ishii, A., Omata, T., Umezawa, K., & Nakayama, J. (2000). Bulletin of the Chemical Society of Japan, 73, 729-737.
Eigenschaften
CAS-Nummer |
54899-94-4 |
|---|---|
Molekularformel |
C7H10Br4O |
Molekulargewicht |
429.77 g/mol |
IUPAC-Name |
1,1,3,3-tetrabromoheptan-2-one |
InChI |
InChI=1S/C7H10Br4O/c1-2-3-4-7(10,11)5(12)6(8)9/h6H,2-4H2,1H3 |
InChI-Schlüssel |
YZLMJUDSGWUSTD-UHFFFAOYSA-N |
SMILES |
CCCCC(C(=O)C(Br)Br)(Br)Br |
Kanonische SMILES |
CCCCC(C(=O)C(Br)Br)(Br)Br |
Andere CAS-Nummern |
54899-94-4 |
Synonyme |
1,1,3,3-tetrabromo-2-heptanone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Amino-1-[2-(3-chlorophenyl)-3,4-dimethyl-7-pyrazolo[3,4-d]pyridazinyl]-4-pyrazolecarbonitrile](/img/structure/B1201289.png)

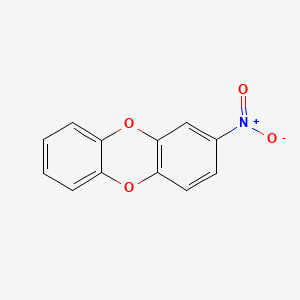

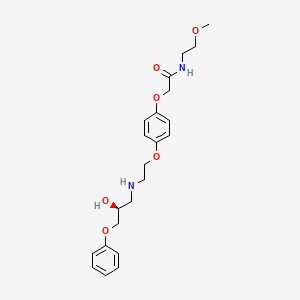

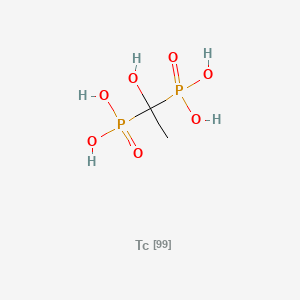



![2-[2-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3-dihydroindol-3-yl]acetic acid](/img/structure/B1201305.png)
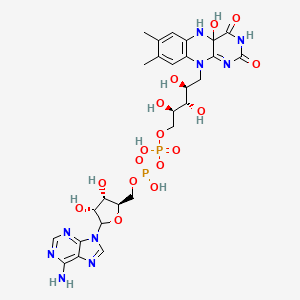
![2,3,4,5,6-Pentahydroxycyclohexyl 6'-bromo-2,2',4,6-tetrahydroxy-6-methyl-8,8a,9,10-tetrahydro-6H-spiro[cyclopenta[e]pyrimido[4,5-b][1,4]diazepine-7,3'-indole]-8-carboxylate](/img/structure/B1201310.png)